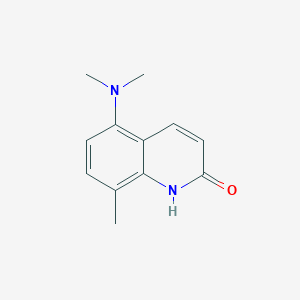
5-(Dimethylamino)-8-methylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dimethylamino)-8-methylquinolin-2(1H)-one is a heterocyclic compound with a quinoline backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-8-methylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-methylquinoline with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-(Dimethylamino)-8-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.
科学研究应用
5-(Dimethylamino)-8-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism by which 5-(Dimethylamino)-8-methylquinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the dimethylamino and methyl groups.
8-Methylquinoline: Similar to 5-(Dimethylamino)-8-methylquinolin-2(1H)-one but without the dimethylamino group.
Dimethylaminoquinoline: Lacks the methyl group at the 8-position.
Uniqueness
This compound is unique due to the presence of both the dimethylamino and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in research focused on enzyme inhibition and receptor binding.
属性
CAS 编号 |
189885-89-0 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC 名称 |
5-(dimethylamino)-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-8-4-6-10(14(2)3)9-5-7-11(15)13-12(8)9/h4-7H,1-3H3,(H,13,15) |
InChI 键 |
MCWBIGGGOFRLRY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)N(C)C)C=CC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


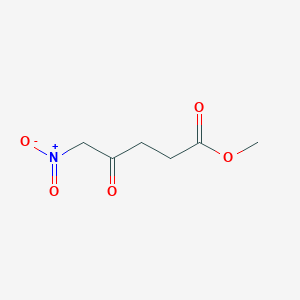
![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
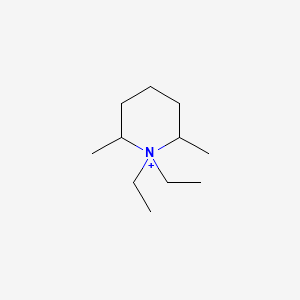
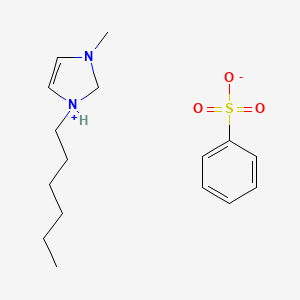
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)

![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol](/img/structure/B14258209.png)
![[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol](/img/structure/B14258217.png)
![Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B14258218.png)
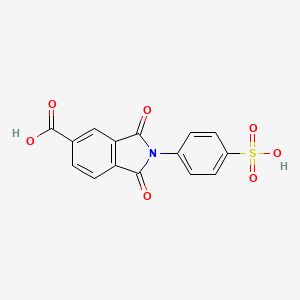
![1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine](/img/structure/B14258227.png)



